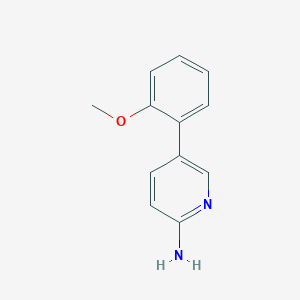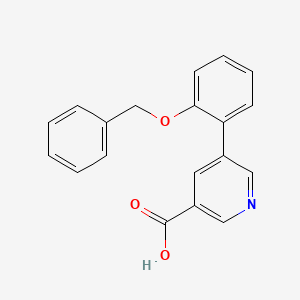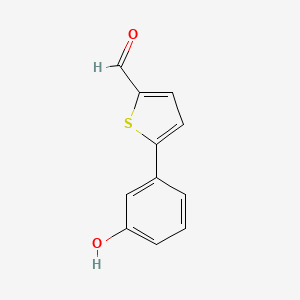
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, also referred to as 4-Chloro-2,6-TFMP, is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless, odorless, and crystalline solid with a melting point of 65 °C and a relative molecular mass of 239.55 g/mol. 4-Chloro-2,6-TFMP has been found to be extremely useful in a variety of laboratory experiments, due to its unique properties and its ability to act as a catalyst in various reactions.
Applications De Recherche Scientifique
4-Chloro-2,6-TFMP is widely used in scientific research, due to its unique properties and its ability to act as a catalyst in various reactions. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of polymers with various properties, such as high thermal stability and good mechanical properties. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-TFMP is not yet fully understood. However, it has been suggested that the compound acts as a catalyst in the reaction of 4-chloro-2,6-dinitrophenol with trifluoromethanesulfonic anhydride in the presence of a catalytic amount of pyridine. This reaction is believed to involve the formation of an intermediate compound, which then reacts with the trifluoromethanesulfonic anhydride to form the desired 4-Chloro-2,6-TFMP.
Biochemical and Physiological Effects
4-Chloro-2,6-TFMP has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been found to have anti-cancer properties, as it has been shown to reduce the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2,6-TFMP has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is a relatively stable compound and has a low toxicity. However, one of the main limitations of 4-Chloro-2,6-TFMP is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are many possible future directions for 4-Chloro-2,6-TFMP. For example, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, further research could be conducted to explore its potential medical applications, such as its potential anti-cancer and anti-inflammatory properties. Finally, further research could be conducted to explore its potential toxicity, as well as its potential environmental impacts.
Méthodes De Synthèse
4-Chloro-2,6-TFMP can be synthesized in two main ways: the first method involves the reaction of 4-chloro-2,6-dinitrophenol with trifluoromethanesulfonic anhydride in the presence of a catalytic amount of pyridine; the second method involves the reaction of 4-chloro-2,6-dinitrophenol with trifluoroacetic anhydride in the presence of a catalytic amount of pyridine. In both methods, the reaction is carried out at room temperature and the product is purified by recrystallization from acetonitrile.
Propriétés
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXSFCARCIQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624875 |
Source


|
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
779-86-2 |
Source


|
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)







